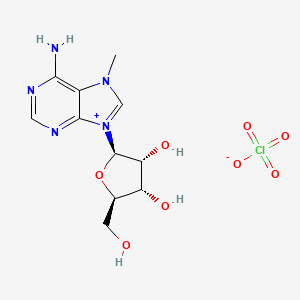
7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate: is a biochemical compound with the molecular formula C11H16ClN5O8 and a molecular weight of 381.73 g/mol . It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is often used in proteomics research and has applications in analytical method development and validation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 7-Methyladenosine Perchlorate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid state .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyladenosine Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Methyladenosine Perchlorate is used as a reference standard in analytical method development and validation. It is also employed in the synthesis of other nucleoside derivatives .
Biology: In biological research, the compound is used to study nucleoside metabolism and its role in cellular processes. It serves as a tool to investigate the effects of methylation on nucleosides .
Medicine: In medicine, 7-Methyladenosine Perchlorate is explored for its potential therapeutic applications, including its role in modulating biological pathways and its effects on cellular functions .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
Mécanisme D'action
The mechanism of action of 7-Methyladenosine Perchlorate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating nucleoside metabolism and influencing various cellular processes. It can affect the activity of enzymes involved in nucleoside synthesis and degradation, thereby impacting cellular functions .
Comparaison Avec Des Composés Similaires
Adenosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxyadenosine: A derivative of adenosine lacking the hydroxyl group at the 2’ position.
N6-Methyladenosine: Another methylated derivative of adenosine.
Uniqueness: 7-Methyladenosine Perchlorate is unique due to the presence of both a methyl group and a perchlorate group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C11H16ClN5O8 |
|---|---|
Poids moléculaire |
381.73 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-amino-7-methylpurin-9-ium-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchlorate |
InChI |
InChI=1S/C11H16N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3-5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14);(H,2,3,4,5)/q+1;/p-1/t5-,7-,8-,11-;/m1./s1 |
Clé InChI |
SFLNQWGCEXILKC-YCSZXMBFSA-M |
SMILES isomérique |
CN1C=[N+](C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CN1C=[N+](C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



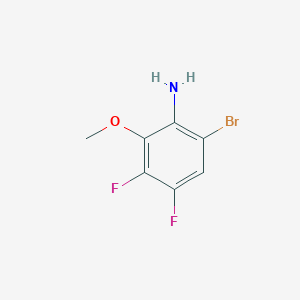
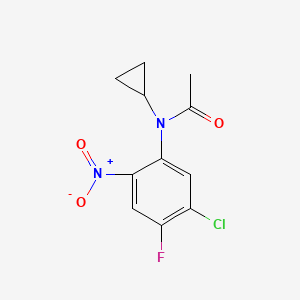
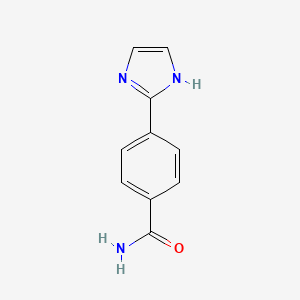
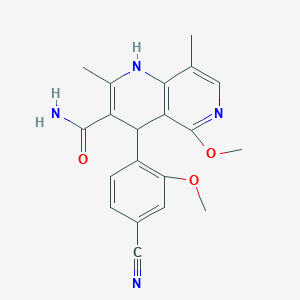
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
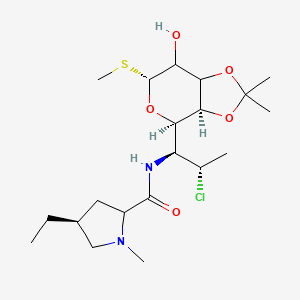
![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)

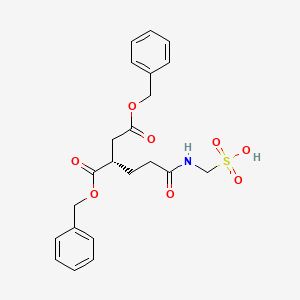
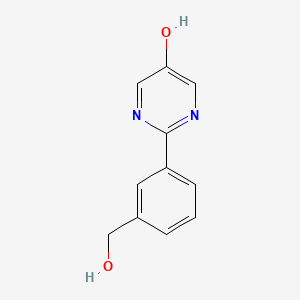
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)
